molecular formula C20H16N2O4 B12899776 Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate CAS No. 88737-34-2

Ethyl (2-benzoyl-1-benzofuran-3-yl)(cyanomethyl)carbamate

Cat. No.: B12899776
CAS No.: 88737-34-2
M. Wt: 348.4 g/mol
InChI Key: FJMYNNUJEIDQRI-UHFFFAOYSA-N
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Description

Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions, can be employed . Additionally, carbamate synthesis by carbamoylation is another method that can be utilized in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Ethyl (2-benzoylbenzofuran-3-yl)(cyanomethyl)carbamate can be compared with other benzofuran derivatives, such as:

Properties

CAS No.

88737-34-2

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-(cyanomethyl)carbamate

InChI

InChI=1S/C20H16N2O4/c1-2-25-20(24)22(13-12-21)17-15-10-6-7-11-16(15)26-19(17)18(23)14-8-4-3-5-9-14/h3-11H,2,13H2,1H3

InChI Key

FJMYNNUJEIDQRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC#N)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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